Isobutyraldehyde

Catalog No.
S568698
CAS No.
78-84-2
M.F
C4H8O
C4H8O
(CH3)2CHCHO
M. Wt
72.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyraldehyde

CAS Number

78-84-2

Product Name

Isobutyraldehyde

IUPAC Name

2-methylpropanal

Molecular Formula

C4H8O
C4H8O
(CH3)2CHCHO

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3

InChI Key

AMIMRNSIRUDHCM-UHFFFAOYSA-N

SMILES

CC(C)C=O

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Miscible in ethanol, ether, carbon disulfide, acetone, benzene, toluene, and chloroform.
Slightly soluble in carbon tetrachloride
In water, 89,000 mg/l @ 25 °C.
89 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 6.7 (moderate)
miscible with alcohol, ether; soluble in water 1 ml in 125 ml

Synonyms

2-Methyl-propanal; 2-Formylpropane; 2-Methyl-1-propanal; 2-Methylpropanal; 2-Methylpropionaldehyde; 2-Propanecarboxaldehyde; Dimethylacetaldehyde; Isobutanal; Isobutyral; Isobutyric Aldehyde; Isobutyryl Aldehyde; Isopropylcarboxaldehyde; Isopropylfor

Canonical SMILES

CC(C)C=O

The exact mass of the compound Isobutyraldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)1.23 m89 mg/ml at 25 °cmiscible in ethanol, ether, carbon disulfide, acetone, benzene, toluene, and chloroform.slightly soluble in carbon tetrachloridein water, 89,000 mg/l @ 25 °c.89 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 6.7 (moderate)miscible with alcohol, ether; soluble in water 1 ml in 125 ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6739. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of 2-methyl-branched fatty aldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Isobutyraldehyde (2-Methylpropanal) is a branched-chain C4 aliphatic aldehyde, structurally isomeric with n-butyraldehyde. It serves as a critical intermediate in the synthesis of a wide range of chemical products, including solvents, resins, and specialized organic molecules. Its primary industrial value stems from its unique branched structure, which is essential for producing high-performance materials like neopentyl glycol (NPG) and specific amino acids such as valine. Unlike its linear counterpart, the isobutyl structure imparts distinct properties like enhanced thermal and chemical stability to downstream products, making the choice of aldehyde precursor a decisive factor in manufacturing outcomes.

Direct substitution of isobutyraldehyde with its linear isomer, n-butyraldehyde, is infeasible for most core applications due to fundamental differences in their chemical reactivity and the structure of their derivatives. The branched methyl group in isobutyraldehyde dictates reaction pathways and steric outcomes, leading to products with unique properties that cannot be replicated with a linear C4 aldehyde. For example, the synthesis of neopentyl glycol (NPG), a monomer prized for conferring high thermal and hydrolytic stability to resins, is exclusively dependent on isobutyraldehyde's structure. Using n-butyraldehyde in the same process would yield entirely different condensation products, failing to produce the critical 2,2-dimethyl-1,3-propanediol structure. This non-interchangeability makes the choice of the correct aldehyde isomer a critical procurement decision determined by the required molecular architecture of the final product.

Exclusive Precursor for Neopentyl Glycol (NPG) Synthesis via Aldol-Cannizzaro Pathway

The industrial synthesis of neopentyl glycol (NPG), a critical diol for high-performance polyesters and coatings, proceeds through a crossed aldol condensation of isobutyraldehyde with formaldehyde, followed by either hydrogenation or a crossed-Cannizzaro reaction. This process first forms hydroxypivaldehyde (HPA). The use of the isomeric n-butyraldehyde under these conditions fails to produce HPA, instead yielding a mixture of other condensation products like 2-ethyl-3-hydroxyhexanal from self-condensation. The unique 2,2-dimethyl structure of NPG, which provides excellent thermal and chemical stability, is directly derived from the tertiary carbon of the isobutyraldehyde starting material, making it an indispensable precursor.

Evidence DimensionProduct from reaction with Formaldehyde
Target Compound DataForms Hydroxypivaldehyde, the direct precursor to Neopentyl Glycol (NPG)
Comparator Or Baselinen-Butyraldehyde: Forms a mixture of self-condensation and cross-condensation products (e.g., 2-ethyl-3-hydroxyhexanal), not the NPG precursor.
Quantified DifferenceQualitatively different products; 100% structural divergence for the target NPG synthesis.
ConditionsBase-catalyzed aldol condensation with formaldehyde, typical for industrial NPG synthesis.

For manufacturers of high-stability polyester resins, coatings, or synthetic lubricants, only isobutyraldehyde provides the necessary molecular backbone for NPG.

Required Building Block for the Amino Acid Valine via Strecker Synthesis

In the Strecker synthesis of amino acids, the choice of aldehyde directly determines the side chain of the final product. To produce the essential amino acid valine, characterized by its isopropyl side chain, isobutyraldehyde is the mandatory starting aldehyde. The reaction with ammonium chloride and potassium cyanide converts isobutyraldehyde into the corresponding α-aminonitrile, which upon hydrolysis yields valine. Attempting this synthesis with the isomeric n-butyraldehyde would instead produce norvaline, a non-proteinogenic amino acid with a linear n-propyl side chain and different biological properties.

Evidence DimensionAmino Acid product from Strecker Synthesis
Target Compound DataValine
Comparator Or Baselinen-Butyraldehyde: Produces Norvaline
Quantified DifferenceStructurally and functionally distinct amino acid products.
ConditionsStandard Strecker synthesis conditions (aldehyde, NH4Cl, KCN, followed by hydrolysis).

For producers of pharmaceuticals, nutritional supplements, or cell culture media requiring valine, isobutyraldehyde is the only suitable C4 aldehyde precursor.

Processability Advantage in Distillation and Separation Due to Lower Boiling Point

Isobutyraldehyde exhibits a significantly lower boiling point than its linear isomer, n-butyraldehyde. The boiling point of isobutyraldehyde is approximately 63-64°C, whereas n-butyraldehyde boils at around 75°C. This difference of over 10°C is substantial in industrial settings, allowing for easier separation from higher-boiling reaction components or products through distillation. This can lead to reduced energy costs and improved process efficiency, particularly in continuous processes where unreacted starting material is recycled.

Evidence DimensionBoiling Point (°C)
Target Compound Data63-64
Comparator Or Baselinen-Butyraldehyde: ~75°C
Quantified Difference11-12°C lower boiling point
ConditionsStandard atmospheric pressure.

This physical property difference allows for more energy-efficient purification and separation processes, potentially lowering operational costs in large-scale manufacturing.

Production of High-Performance Polyester and Alkyd Resins

As the exclusive precursor to neopentyl glycol (NPG), isobutyraldehyde is the correct choice for manufacturing polyester resins, powder coatings, and synthetic lubricants that require superior hydrolytic stability, weather resistance, and thermal stability. The unique 2,2-dimethyl structure imparted by the isobutyraldehyde starting material prevents degradation pathways common in linear diol-based polymers.

Synthesis of the Essential Amino Acid L-Valine

In the pharmaceutical and nutritional industries, the synthesis of L-valine relies on isobutyraldehyde as the key structural building block in methods like the Strecker synthesis. Use of any other aldehyde would result in a different amino acid, making isobutyraldehyde essential for targeted biochemical production.

Manufacturing of Isobutylamine and Downstream Derivatives

Isobutyraldehyde is a direct precursor to isobutylamine via reductive amination. Isobutylamine and its derivatives are used in the synthesis of various products, including certain rubber vulcanization accelerators, pesticides, and pharmaceuticals, where the branched isobutyl moiety is a required structural feature.

Precursor for Specific Agrochemicals like Pendimethalin

The synthesis of certain herbicides, such as pendimethalin, involves intermediates derived from a branched-chain structure. While the final product uses an N-(1-ethylpropyl) group, related synthesis pathways in the dinitroaniline class of herbicides often rely on specific branched building blocks where isobutyraldehyde or its derivatives can serve as key precursors to establish the required carbon skeleton.

Physical Description

Isobutyl aldehyde appears as a clear colorless liquid with a pungent odor. Flash point of -40 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Used to make other chemicals.
Liquid
Clear liquid with pungent odor; [Hawley] Colorless liquid; [MSDSonline]
COLOURLESS LIQUID WITH PUNGENT ODOUR.
colourless, mobile liquid with a sharp, pungent odou

Color/Form

Transparent, colorless liquid

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Exact Mass

72.057514874 g/mol

Monoisotopic Mass

72.057514874 g/mol

Boiling Point

147 °F at 760 mmHg (NTP, 1992)
64 °C @ 760 mm Hg
Wt/gal: 6.55 lb; forms azeotrope with water containing 94% isobutyraldehyde; azeotrope BP: 59 °C @ 760 mm Hg; oxidizes slowly on exposure to air, forming isobutyric acid.
63.00 °C. @ 760.00 mm Hg
63-64 °C

Flash Point

-40 °F (NTP, 1992)
-25 °C
LESS THAN 20 °F (OPEN CUP)
-10.6 °C (Open cup)
-40 °F (closed cup)
-24 °C c.c.

Heavy Atom Count

5

Taste

FRUITY TASTE

Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.48 (AIR= 1)
Relative vapor density (air = 1): 2.5

Density

0.791 at 68 °F (USCG, 1999) - Less dense than water; will float
0.7938 @ 20 °C/4 °C
0.8 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.2
0.783-0.788

LogP

1.2

Odor

EXTREMELY SHARP
Pungent odo

Odor Threshold

Odor Threshold Low: 0.14 [mmHg]
Odor Threshold High: 0.3 [mmHg]
[ICSC] Odor threshold (recognition) from CHEMINFO

Melting Point

-85 °F (NTP, 1992)
-65.9 °C
-65 °C

UNII

C42E28168L

Related CAS

27400-41-5

GHS Hazard Statements

Aggregated GHS information provided by 4063 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (98.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

170 mmHg at 68 °F (NTP, 1992)
173.0 [mmHg]
173 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 15.3

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

78-84-2

Wikipedia

Isobutyraldehyde
Pipazetate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

REACTION OF PROPYLENE, CARBON MONOXIDE, AND HYDROGEN IN THE PRESENCE OF A COBALT CATALYST (OXO PROCESS), FOLLOWED BY SEPARATION OF ISOMERS BY DISTILLATION
Mfr by oxo process from propylene, carbon monoxide, and hydrogen @ 130-160 °C and 1500-3000 psi in presence of cobalt catalyst: Roelen, US patent 2,327,066 (1943); also prepd by air oxidn of isobutyl alcohol: Fossek, Monatsh 2, 614 (1881); Lipp, Ann 205, 2 (1880).
BY OXIDATION OF ISOBUTYL ALCOHOL WITH POTASSIUM DICHROMATE & CONCENTRATED SULFURIC ACID. COTTET ET AL, BULL SOC CHIM FR, 12, 4499, 1967.
Propylene + synthesis gas (hydroformylation; coproduced with n-butyraldehyde)

General Manufacturing Information

Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petrochemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Propanal, 2-methyl-: ACTIVE
FEMA NUMBER 2220
ISOBUTYRALDEHYDE & ITS COGENERS OCCUR IN A WIDE VARIETY OF FEEDSTUFFS, WHERE THEY MAY SERVE AS INDICATORS FOR THE AVAILABILITY OF THE INDISPENSABLE AMINO ACIDS VALINE, LEUCINE, & ISOLEUCINE.

Analytic Laboratory Methods

ISOBUTYRALDEHYDE WAS IDENTIFIED IN CIGARET SMOKE BY GAS CHROMATOGRAPHY USING THE IMINE FORMATION REACTION.
NIOSH Method 2539. Analyte: Isobutyraldehyde. Matrix: Air. Procedure: Gas chromatography, flame ionization detector and gas chromatography/mass spectrometry. For isobutyraldehyde this method has an estimated detection limit of 2 ug aldehyde/sample. The precision/RSD and the recovery are not determined. Applicability: This is a screening technique to determine the presence of aldehydes and should not be used for quantitation. Interferences: High boiling naphtha mixtures, such as kerosene and mineral spints may have components with retention times similar to the oxazolidines and may be interferences in the gas chromatographic analysis.
Analysis of the volatile constituents of food by headspace gas chromatography/mass spectrometry with reversal of the carrier gas flow during sampling.
The use of headspace gas chromatography fourier-transfrom-infrared spectrometry for the monitoring of volatiles in commercial brand coffees.
For more Analytic Laboratory Methods (Complete) data for ISOBUTYRALDEHYDE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

HEAD-SPACE GAS CHROMATOGRAPHY WAS CARRIED OUT ON BLOOD SAMPLES & URINE SAMPLES. A SIGMA 10 DATA SYSTEM WAS USED FOR AUTOMATIC EVALUATION OF ETHANOL CONGENERS IN HARD DRINKS. ISOBUTYRALDEHYDE WAS DETECTED.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Stability Shelf Life

Oxidises slowly on exposure to air, forming isobutyric acid.

Dates

Last modified: 08-15-2023

RIFM fragrance ingredient safety assessment, isobutyraldehyde, CAS Registry Number 78-84-2

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, M Kumar, A Lapczynski, M Lavelle, I Lee, D C Liebler, H Moustakas, M Na, T M Penning, G Ritacco, J Romine, N Sadekar, T W Schultz, D Selechnik, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura
PMID: 33652106   DOI: 10.1016/j.fct.2021.112094

Abstract




Release of formaldehyde and other organic compounds from nitrogen fertilizers

Tunga Salthammer, Jan Gunschera
PMID: 32822931   DOI: 10.1016/j.chemosphere.2020.127913

Abstract

In addition to nitrogen, carbonyl compounds such as formaldehyde, acetaldehyde, isobutyraldehyde and crotonaldehyde can be released from slow release fertilizers based on urea-aldehyde by hydrolytic or biotic processes. A possible relevance of such releases in the practical application of corresponding products was investigated in laboratory experiments. In the first part, emissions of organic compounds from the pure products were determined in desiccators under static conditions in dry and water-saturated air as well as during direct contact with water. Significant emissions of isobutyraldehyde were found for products containing isobutylidene diurea. Several formulations emitted acetaldehyde and formaldehyde, especially in the case of higher air humidity and when solved in water. However, crotonaldehyde was not detected in the desiccator air. Other organic components such as herbicides or their degradation products and nitrification inhibitors were released from fertilizers containing these compounds. In further experiments, sticks and granules were applied into potting soil and the release of organic compounds in emission chambers was examined under dynamic conditions. No substances that could be directly attributed to the fertilizers were detected in these experiments. However, relevant emission rates of formaldehyde were observed for the spray fertilizers containing urea-formaldehyde after application to tomato plants. The possible contribution of these emissions to atmospheric formaldehyde concentrations is discussed. Finally, the formaldehyde concentrations in a greenhouse for private use are estimated. It is likely that immediately after spray application of a urea-formaldehyde fertilizer increased formaldehyde concentrations in the breathing air of the greenhouse occur.


Kinetic and product studies of Cl atoms reactions with a series of branched Ketones

Yangang Ren, Jinhe Wang, Benoit Grosselin, Véronique Daële, Abdelwahid Mellouki
PMID: 30195685   DOI: 10.1016/j.jes.2018.03.036

Abstract

The rate constants for the Cl atom reaction with three branched ketones have been measured at 298±2K and 760Torr using the relative rate method in the absence of NO. The rate constants values obtained (in units of 10
cm
/(molecule·sec)) are: k
=1.07±0.26, k
=1.21±0.26, and k
=1.35±0.27. Combining the chemical kinetic data obtained by this study with those reported for other ketones, a revised Structure Activity Relationship (SAR) parameter and R group reactivity (k
) of R(O)R' and CHx (x=1, 2, 3) group reactivity (k
) toward Cl atoms were proposed. In addition, the products from the three reactions in the presence of NO were also identified and quantified by using PTR-ToF-MS and GC-FID, and the yields of the identified products are: acetone (39%±8%)+ethanal (78%±12%), 2-butanone (22%±2%)+ethanal (75%±10%)+propanal (14%±1%) and acetone (26%±3%)+2-methylpropanal (24%±2%), for Cl atoms reaction with 2-methyl-3-pentanone, 3-methyl-2-pentanone and 4-methyl-2-pentanone, respectively. Based on the obtained results, the reaction mechanisms of Cl atoms with these three ketones are proposed.


On the Synthesis of Chocolate Flavonoids (Propanols, Butanals) in the Interstellar Medium

Matthew J Abplanalp, Sándor Góbi, Alexandre Bergantini, Andrew M Turner, Ralf I Kaiser
PMID: 29356279   DOI: 10.1002/cphc.201701350

Abstract

Complex organic molecules are ubiquitous in star- and planet-forming regions as well as on comets such as on 67P/Churyumov-Gerasimenko, but their origins have remained largely unexplained until now. Here, we report the first laboratory detection of distinct C
H
O (propanol, methyl ethyl ether) and C
H
O (n-butanal, i-butanal) isomers formed within interstellar analog ices through interaction with ionizing radiation. This study reveals that complex organics with propyl (C
H
) and butyl (C
H
) groups can be synthesized easily in deep space and may act as key evolutionary tracers of a cosmic ray driven non-equilibrium chemistry in low temperature interstellar ices at 10 K. These processes are of vital importance in initiating a chain of chemical reactions leading to complex organics-some of which are responsible for the flavors of chocolate-not only in the interstellar medium, but also on comet 67P/Churyumov-Gerasimenko.


Diastereomer Interconversion via Enolization: A Case Study

Andrea Renzetti, Antonello Di Crescenzo, Feilin Nie, Andrew D Bond, Stéphane Gérard, Janos Sapi, Antonella Fontana, Claudio Villani
PMID: 26340477   DOI: 10.1002/chir.22503

Abstract

The three-component reaction of indole, isobutyraldehyde, and methyl acetoacetate affords methyl 2-(acetyl)-3-(1H-indol-3-yl)-4-methylpentanoate as a single diastereomer. To investigate the origin of the observed diastereoselectivity, the thermodynamics and kinetics of interconversion of diastereomers 1 and 2 in solution were studied by a combination of (1)H nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry, and deuteration experiments. The results indicate that interconversion is both acid- and base-catalyzed, and that the alpha carbon is the only stereolabile center in the molecule. The evidence points to an enolization mechanism for the interconversion process. The selective precipitation of 1 in the presence of the equilibrium 1⇆2 eventually results in the exclusive formation of 1 (crystallization-induced asymmetric transformation).


Optimisation and validation of a HS-SPME-GC-IT/MS method for analysis of carbonyl volatile compounds as biomarkers in human urine: Application in a pilot study to discriminate individuals with smoking habits

Isabel Calejo, Nathalie Moreira, Ana Margarida Araújo, Márcia Carvalho, Maria de Lourdes Bastos, Paula Guedes de Pinho
PMID: 26653476   DOI: 10.1016/j.talanta.2015.09.070

Abstract

A new and simple analytical approach consisting of an automated headspace solid-phase microextraction (HS-SPME) sampler coupled to gas chromatography-ion trap/mass spectrometry detection (GC-IT/MS) with a prior derivatization step with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) was developed to detect volatile carbonyl metabolites with low molecular weights in human urine. A central composite design (CCD) was used to optimise the PFBHA concentration and extraction conditions that affect the efficiency of the SPME procedure. With a sample volume of 1 mL, optimal conditions were achieved by adding 300 mg/L of PFBHA and allowing the sample to equilibrate for 6 min at 62°C and then extracting the samples for 51 min at the same temperature, using a divinylbenzene/polydimethylsiloxane (DVB/PDMS) fibre. The method allowed the simultaneous identification and quantification of 44 carbonyl compounds consisting of aldehydes, dialdehydes, heterocyclic aldehydes and ketones. The method was validated with regards to the linearity, inter- and intra-day precision and accuracy. The detection limits ranged from 0.009 to 0.942 ng/mL, except for 4-hydroxy-2-nonenal (15 ng/mL), and the quantification limits varied from 0.029 to 1.66 ng/mL, except for butanal (2.78 ng/mL), 2-butanone (2.67 ng/mL), 4-heptanone (3.14 ng/mL) and 4-hydroxy-2-nonenal (50.0 ng/mL). The method accuracy was satisfactory, with recoveries ranging from 90 to 107%. The proof of applicability of the methodology was performed in a pilot target analysis of urine samples obtained from 18 healthy smokers and 18 healthy non-smokers (control group). Chemometric supervised analysis was performed using the volatile patterns acquired for these samples and clearly showed the potential of the volatile carbonyl profiles to discriminate urine from smoker and non-smoker subjects. 5-Methyl-2-furfural (p<0.0001), 2-methylpropanal, nonanal and 2-methylbutanal (p<0.05) were identified as potentially useful biomarkers to identify smoking habits.


Combinatorial application of two aldehyde oxidoreductases on isobutanol production in the presence of furfural

Hyung-Min Seo, Jong-Min Jeon, Ju Hee Lee, Hun-Suk Song, Han-Byul Joo, Sung-Hee Park, Kwon-Young Choi, Yong Hyun Kim, Kyungmoon Park, Jungoh Ahn, Hongweon Lee, Yung-Hun Yang
PMID: 26660478   DOI: 10.1007/s10295-015-1718-2

Abstract

Furfural is a toxic by-product formulated from pretreatment processes of lignocellulosic biomass. In order to utilize the lignocellulosic biomass on isobutanol production, inhibitory effect of the furfural on isobutanol production was investigated and combinatorial application of two oxidoreductases, FucO and YqhD, was suggested as an alternative strategy. Furfural decreased cell growth and isobutanol production when only YqhD or FucO was employed as an isobutyraldehyde oxidoreductase. However, combinatorial overexpression of FucO and YqhD could overcome the inhibitory effect of furfural giving higher isobutanol production by 110% compared with overexpression of YqhD. The combinatorial oxidoreductases increased furfural detoxification rate 2.1-fold and also accelerated glucose consumption 1.4-fold. When it compares to another known system increasing furfural tolerance, membrane-bound transhydrogenase (pntAB), the combinatorial aldehyde oxidoreductases were better on cell growth and production. Thus, to control oxidoreductases is important to produce isobutanol using furfural-containing biomass and the combinatorial overexpression of FucO and YqhD can be an alternative strategy.


Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions

C Gabriela Avila-Ortiz, Lenin Díaz-Corona, Erika Jiménez-González, Eusebio Juaristi
PMID: 28796165   DOI: 10.3390/molecules22081328

Abstract

The application of six novel α,β-dipeptides as chiral organocatalysts in the asymmetric Michael addition reaction between enolizable aldehydes and
-arylmaleimides or nitroolefins is described. With
-arylmaleimides as substrates, the best results were achieved with dipeptide
as a catalyst in the presence of aq. NaOH. Whereas dipeptides
and
in conjunction with 4-dimethylaminopyridine (DMAP) and thiourea as a hydrogen bond donor proved to be highly efficient organocatalytic systems in the enantioselective reaction between isobutyraldehyde and various nitroolefins.


Isotopically nonstationary

Lara J Jazmin, Yao Xu, Yi Ern Cheah, Adeola O Adebiyi, Carl Hirschie Johnson, Jamey D Young
PMID: 28479191   DOI: 10.1016/j.ymben.2017.05.001

Abstract

We applied isotopically nonstationary
C metabolic flux analysis (INST-MFA) to compare the pathway fluxes of wild-type (WT) Synechococcus elongatus PCC 7942 to an engineered strain (SA590) that produces isobutyraldehyde (IBA). The flux maps revealed a potential bottleneck at the pyruvate kinase (PK) reaction step that was associated with diversion of flux into a three-step PK bypass pathway involving the enzymes PEP carboxylase (PEPC), malate dehydrogenase (MDH), and malic enzyme (ME). Overexpression of pk in SA590 led to a significant improvement in IBA specific productivity. Single-gene overexpression of the three enzymes in the proposed PK bypass pathway also led to improvements in IBA production, although to a lesser extent than pk overexpression. Combinatorial overexpression of two of the three genes in the proposed PK bypass pathway (mdh and me) led to improvements in specific productivity that were similar to those achieved by single-gene pk overexpression. Our work demonstrates how
C flux analysis can be used to identify potential metabolic bottlenecks and novel metabolic routes, and how these findings can guide rational metabolic engineering of cyanobacteria for increased production of desired molecules.


Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity

Chen Chen, Wenya Zhou, Haiyan Yu, Jiajie Yuan, Huaixiang Tian
PMID: 32961821   DOI: 10.3390/molecules25184308

Abstract

To evaluate the contributions of 3-methylbutanal, 2-methylbutanal, 2-methylpropanal, and benzaldehyde in cheddar cheese models, the threshold values, optimal concentration ranges, and perceptual actions of these compounds were determined at various concentrations. The thresholds for 3-methylbutanal, 2-methylbutanal, 2-methylpropanal, and benzaldehyde in the cheese matrix were 150.31, 175.39, 150.66, and 500.21 μg/kg, respectively, which were significantly higher than the corresponding values in water. The optimal concentration ranges of these aldehydes were determined as 150-300, 175-325, 150-350, and 500-1500 μg/kg, respectively. Based on the results of the threshold method and Feller's model, five binary mixtures were found to have synergistic effects, and only the pair of 2-methylpropanal and benzaldehyde was determined to have a masking effect. In addition, the synergistic olfactory effects between the four ternary mixtures and the quaternary mixture of these aldehydes were also assesSsed using Feller's model. In a σ-τ plot analysis, synergism was usually observed when these odor pairs were at their threshold levels. In summary, the results suggested that perceptual interactions among these aldehydes exist in a cheese model variably with different concentrations and threshold ratios. This study will be helpful to a further understanding of the nutty aroma and improving the aroma quality of cheddar cheese.


Explore Compound Types